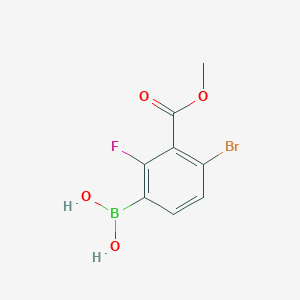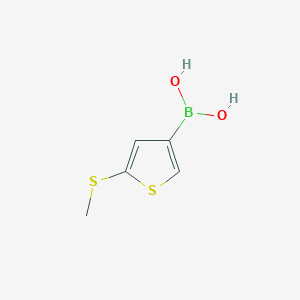
4-Methyl-2-(methylthio)phenylboronic acid
概要
説明
4-Methyl-2-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C8H11BO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group and a methylthio group. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
作用機序
Target of Action
It is known to be involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Methyl-2-(methylthio)phenylboronic acid acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a base and a palladium catalyst . The organoboron compound provides the nucleophilic carbon species, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
The compound is involved in various chemical reactions, including addition reactions with naphthyridine n-oxides, oxyarylation of heck reaction intermediates for the synthesis of thf derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .
Pharmacokinetics
The compound is typically supplied in powder form and is stored at room temperature .
Result of Action
Its involvement in various chemical reactions suggests that it plays a crucial role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in the reaction environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)phenylboronic acid typically involves the reaction of 4-methyl-2-(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvents: Commonly used solvents include diethyl ether or tetrahydrofuran (THF).
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 4-Methyl-2-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Catalysts: Palladium catalysts for cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products:
Cross-Coupling Products: Biaryl compounds.
Oxidation Products: Sulfoxides and sulfones.
科学的研究の応用
4-Methyl-2-(methylthio)phenylboronic acid has a wide range of applications in scientific research:
類似化合物との比較
4-(Methylthio)phenylboronic acid: Similar structure but lacks the methyl group at the 4-position.
2-(Methylthio)phenylboronic acid: Similar structure but the methylthio group is at the 2-position.
Uniqueness: 4-Methyl-2-(methylthio)phenylboronic acid is unique due to the presence of both a methyl and a methylthio group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
特性
IUPAC Name |
(4-methyl-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEMZUQNFWHULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)

